molecular formula C16H28O3 B13815312 (S)-12-hydroxyhexadec-15-ynoic acid

(S)-12-hydroxyhexadec-15-ynoic acid

Cat. No.: B13815312
M. Wt: 268.39 g/mol
InChI Key: DNLHXABOBLHQOT-OAHLLOKOSA-N
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Description

12(S)-hydroxy-16-Heptadecynoic Acid: is a unique fatty acid derivative characterized by the presence of a hydroxyl group at the 12th carbon and a triple bond at the 16th carbon. This compound is of significant interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12(S)-hydroxy-16-Heptadecynoic Acid typically involves multi-step organic reactions. One common method includes the oxidation of a precursor fatty acid followed by selective hydroxylation and alkyne formation. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of 12(S)-hydroxy-16-Heptadecynoic Acid may involve large-scale organic synthesis techniques, including the use of biocatalysts for selective hydroxylation. The process may also include purification steps such as chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 12(S)-hydroxy-16-Heptadecynoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: Formation of 12-keto-16-Heptadecynoic Acid.

    Reduction: Formation of 12(S)-hydroxy-16-Heptadecenoic Acid or 12(S)-hydroxy-16-Heptadecanoic Acid.

    Substitution: Formation of 12-chloro-16-Heptadecynoic Acid or 12-bromo-16-Heptadecynoic Acid.

Scientific Research Applications

Chemistry: 12(S)-hydroxy-16-Heptadecynoic Acid is used as a building block in organic synthesis, particularly in the synthesis of complex lipids and bioactive molecules.

Biology: In biological research, this compound is studied for its role in cell signaling and metabolic pathways. It is also used as a probe to investigate enzyme activities and lipid metabolism.

Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and anticancer properties. It is being explored as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry: In the industrial sector, 12(S)-hydroxy-16-Heptadecynoic Acid is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 12(S)-hydroxy-16-Heptadecynoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and triple bond play crucial roles in its binding affinity and activity. The compound can modulate signaling pathways by inhibiting or activating key enzymes, leading to various biological effects.

Comparison with Similar Compounds

    12(S)-hydroxy-16-Heptadecenoic Acid: Similar structure but with a double bond instead of a triple bond.

    12(S)-hydroxy-16-Heptadecanoic Acid: Similar structure but fully saturated without any double or triple bonds.

    12-keto-16-Heptadecynoic Acid: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness: 12(S)-hydroxy-16-Heptadecynoic Acid is unique due to the presence of both a hydroxyl group and a triple bond, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

(12S)-12-hydroxyhexadec-15-ynoic acid

InChI

InChI=1S/C16H28O3/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16(18)19/h1,15,17H,3-14H2,(H,18,19)/t15-/m1/s1

InChI Key

DNLHXABOBLHQOT-OAHLLOKOSA-N

Isomeric SMILES

C#CCC[C@H](CCCCCCCCCCC(=O)O)O

Canonical SMILES

C#CCCC(CCCCCCCCCCC(=O)O)O

Origin of Product

United States

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